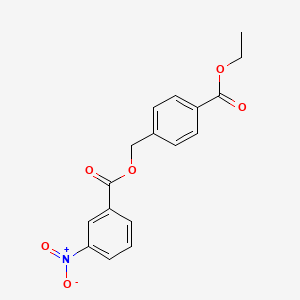
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide, also known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPB belongs to the family of hydrazides and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide is mainly related to its ability to block SK channels. SK channels are expressed in various tissues, including the brain, heart, and immune system. By blocking SK channels, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide can modulate cellular excitability and calcium signaling. In neurons, SK channels play a crucial role in regulating synaptic plasticity and learning and memory. By blocking SK channels, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide can enhance LTP and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide are mainly related to its ability to block SK channels. In animal models, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been shown to enhance LTP and improve cognitive function. In cancer cells, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been shown to inhibit cell growth and induce apoptosis. However, the exact biochemical and physiological effects of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide in different tissues and cell types are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide is its selectivity for SK channels. This allows researchers to study the specific role of SK channels in various biological processes. However, one of the limitations of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide is its potential off-target effects. 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide may interact with other ion channels or receptors, leading to unwanted effects. Therefore, it is important to use appropriate controls and validate the results obtained with 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide. In neuroscience, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide may be further studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease. In cancer research, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide may be further studied for its potential anti-cancer properties and its mechanism of action in different cancer cell types. In addition, the synthesis of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide may be further optimized to increase the yield and purity of the final product. Overall, the study of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has the potential to lead to significant advances in various fields, including neuroscience and cancer research.
Métodos De Síntesis
The synthesis of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate and 3-phenylpropionaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization. The synthesis of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been extensively studied for its potential applications in various fields. In neuroscience, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been used as a selective blocker of the small-conductance calcium-activated potassium (SK) channels. SK channels play a crucial role in regulating neuronal excitability and synaptic plasticity. By blocking SK channels, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models.
In addition to its applications in neuroscience, 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has also been studied for its potential anti-cancer properties. 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-11-13(20(22)23)8-9-14(15)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,4,7H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKNDLYJSLTAR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)




![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)





![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)